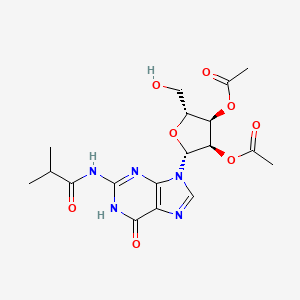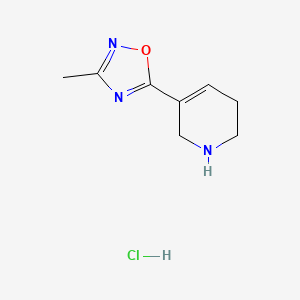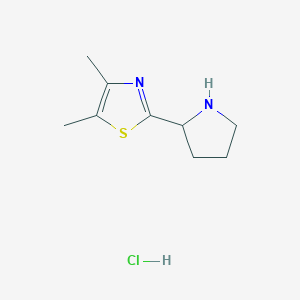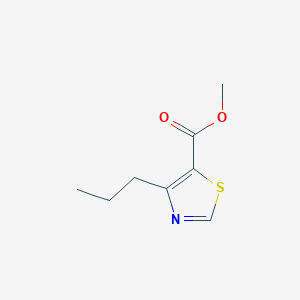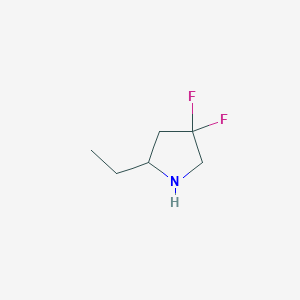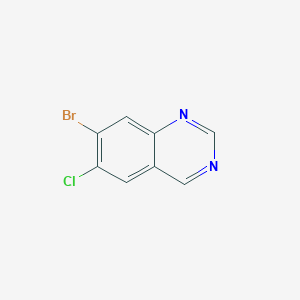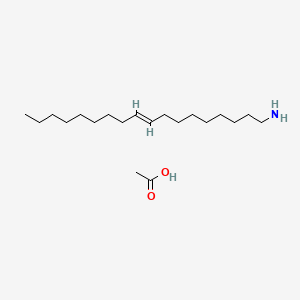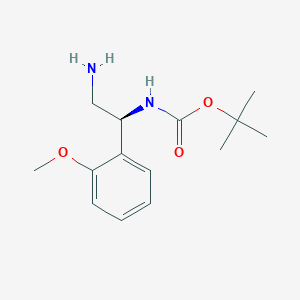
tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is an organic compound widely used in pharmaceuticals and biochemical research. It consists of a tert-butyl group, an amino group, and a methoxyphenyl moiety. The compound exhibits a range of chemical and biological properties that make it valuable for scientific exploration and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate typically involves the protection of the amino group of (S)-2-amino-1-(2-methoxyphenyl)ethanol followed by the carbamoylation of the protected amine. The reaction conditions often require solvents such as dichloromethane, along with reagents like di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA). The process is generally conducted under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, this compound is produced via large-scale synthesis using automated reactors and controlled environments. Key factors in industrial production include optimization of reaction time, temperature, and reagent concentrations to achieve maximum yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions: Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures with altered chemical properties.
Reduction: Reduction reactions often result in the removal of the carbamate protecting group, exposing the free amine.
Substitution: It can participate in substitution reactions where functional groups are replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Solvents like acetonitrile and reagents such as sodium hydride (NaH) facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation might lead to the formation of carboxylic acids or ketones, while reduction typically yields amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate has significant applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Serves as a biochemical probe in studying enzyme functions and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Applied in the manufacturing of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. The tert-butyl group provides steric hindrance, which influences the binding affinity and selectivity. The pathways involved typically include biochemical processes like signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate: A stereoisomer with different biological activity.
tert-Butyl (S)-(2-amino-1-(2-hydroxyphenyl)ethyl)carbamate: Substitutes the methoxy group with a hydroxy group, altering its reactivity and applications.
tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate: Lacks the methoxy group, resulting in distinct chemical properties.
Uniqueness: Tert-Butyl (S)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is unique due to the presence of the methoxy group, which significantly influences its chemical behavior and biological interactions. This structural feature differentiates it from similar compounds and expands its range of applications.
This article should provide a comprehensive overview of this compound and its significance in scientific research and industrial processes
Propiedades
Fórmula molecular |
C14H22N2O3 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-2-amino-1-(2-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17)/t11-/m1/s1 |
Clave InChI |
RNEGUFKAOUIENK-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
![3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15329716.png)
![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
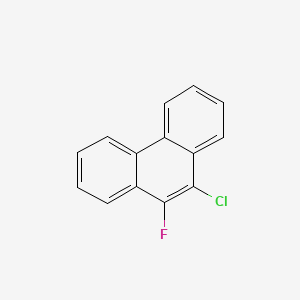
![N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
